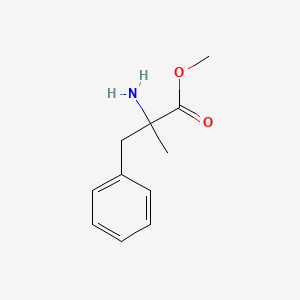
3-azidocyclohexane-1-carboxylic acid, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-azidocyclohexane-1-carboxylic acid, mixture of diastereomers, is a compound that features an azido group (-N₃) attached to a cyclohexane ring, which also bears a carboxylic acid group (-COOH). This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other. Diastereomers have different physical properties and reactivity, making this mixture particularly interesting for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azidocyclohexane-1-carboxylic acid typically involves the introduction of the azido group to a cyclohexane derivative. One common method is the nucleophilic substitution reaction where a halogenated cyclohexane carboxylic acid reacts with sodium azide (NaN₃) under suitable conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to separate the desired diastereomers from any by-products.
Chemical Reactions Analysis
Types of Reactions
3-azidocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The azido group can be reduced to an amine group (-NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The azido group can participate in substitution reactions to form other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF.
Major Products
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Cyclohexane-1-carboxylic acid with an amine group.
Substitution: Various substituted cyclohexane derivatives depending on the reacting nucleophile.
Scientific Research Applications
3-azidocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-azidocyclohexane-1-carboxylic acid depends on the specific reactions it undergoes. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings when reacted with alkynes. This property is exploited in various chemical and biological applications to create stable linkages between molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the azido group, making it less reactive in certain types of chemical reactions.
3-aminocyclohexane-1-carboxylic acid:
Cyclohexane-1,2-dicarboxylic acid: Contains an additional carboxylic acid group, leading to different chemical properties and uses.
Uniqueness
3-azidocyclohexane-1-carboxylic acid is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of new materials and compounds with specific functionalities.
Properties
CAS No. |
1824329-19-2 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



